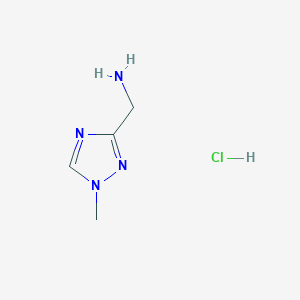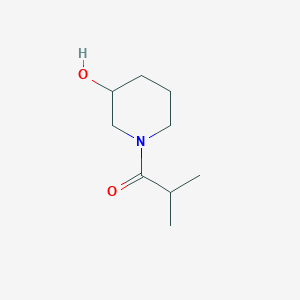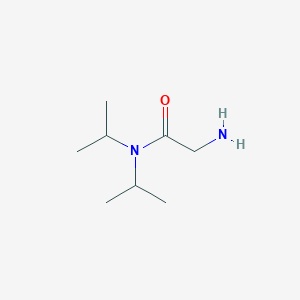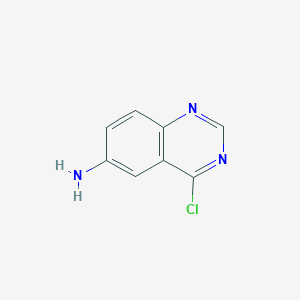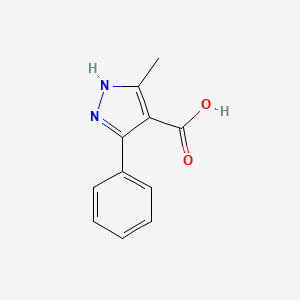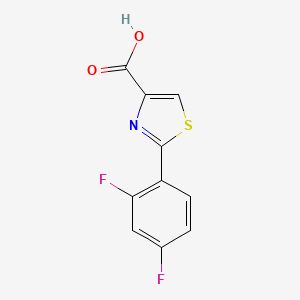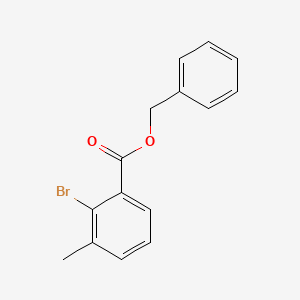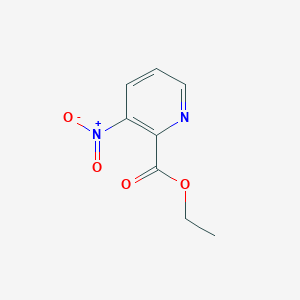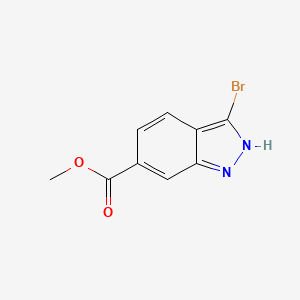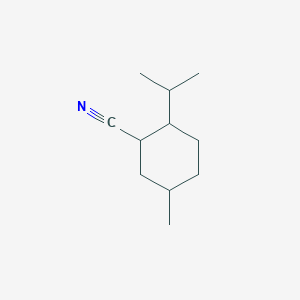
N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine: is a chemical compound with the molecular formula C₁₃H₁₇F₃N₂O and a molecular weight of 274.28 g/mol It is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine typically involves the following steps:
Formation of the Benzylamine Core: The initial step involves the preparation of the benzylamine core by reacting a suitable benzyl halide with an amine under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate product with morpholine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using suitable solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Oxides, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted amines.
Scientific Research Applications
Chemistry: N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is utilized as a probe to study biochemical pathways and interactions due to its unique structural features.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with specific binding sites, modulating the activity of the target molecules and influencing biochemical pathways.
Comparison with Similar Compounds
- N-methyl-2-morpholino-4-(trifluoromethyl)benzylamine
- N-methyl-2-morpholino-6-(trifluoromethyl)benzylamine
- N-methyl-2-morpholino-5-(difluoromethyl)benzylamine
Uniqueness: N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine stands out due to the specific positioning of the trifluoromethyl group at the 5-position on the benzylamine core. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-methyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-17-9-10-8-11(13(14,15)16)2-3-12(10)18-4-6-19-7-5-18/h2-3,8,17H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZNBBVDDCKGES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594640 |
Source


|
| Record name | N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-52-1 |
Source


|
| Record name | N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
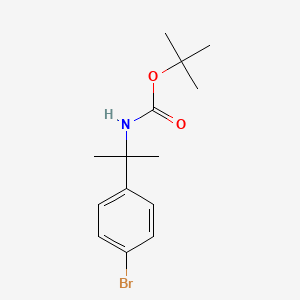
![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)
![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)
